molecular formula C10H8ClN3O3 B11792373 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B11792373
M. Wt: 253.64 g/mol
InChI Key: VWFZZGIPQVTXNT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a nitro group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrating agent to introduce the nitro group on the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Cyclization: Various cyclizing agents and solvents depending on the desired product.

Major Products Formed

    Reduction: 3-(5-Chloro-2-methoxyphenyl)-4-amino-1H-pyrazole.

    Substitution: Derivatives with different substituents replacing the chloro group.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring can influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13)

InChI Key

VWFZZGIPQVTXNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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